3-Amino-4-methylbenzenesulfonamide
Overview
Description
3-Amino-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their various applications in medicinal chemistry and as intermediates in organic synthesis. The compound features an amino group attached to a benzene ring that is also substituted with a methyl group and a sulfonamide group. This structure provides a platform for further chemical modifications and functionalizations, which can be utilized in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of amino-(N-alkyl)benzenesulfonamides, which are closely related to 3-Amino-4-methylbenzenesulfonamide, can be achieved through direct N-alkylation of aminobenzenesulfonamides with alcohols. This method is highly efficient and general, allowing for the introduction of different types of amino groups into the benzenesulfonamide framework . Additionally, 4-Cyanobenzenesulfonamides, which can be considered derivatives of benzenesulfonamides, can be cleaved to the parent amine under specific conditions, and further functionalized through alkylation and arylation . These methods provide insights into the potential synthetic routes that could be applied to 3-Amino-4-methylbenzenesulfonamide.
Molecular Structure Analysis
A related sulfonamide compound, 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide, has been synthesized and characterized using various spectroscopic techniques, including FT-IR, NMR, UV-Vis, and X-ray crystallography . The compound crystallizes in the monoclinic space group, and its molecular structure has been elucidated in detail. Density functional theory (DFT) calculations have been used to predict vibrational frequencies, NMR chemical shifts, and absorption wavelengths, which show good agreement with experimental data . These techniques and computational methods could be applied to analyze the molecular structure of 3-Amino-4-methylbenzenesulfonamide.
Chemical Reactions Analysis
The reactivity of benzenesulfonamides can be explored through the study of 2,4-Dinitrobenzenesulfonamides, which can be alkyl
Scientific Research Applications
Anti-HIV Activity
A study by Brzozowski and Sa̧czewski (2007) focused on synthesizing derivatives of 3-Amino-4-methylbenzenesulfonamide as potential anti-HIV agents. Their research revealed that certain compounds exhibited notable anti-HIV-1 activity, providing insights into the structure-activity relationships of these derivatives (Brzozowski & Sa̧czewski, 2007).
Anti-Inflammatory Agents
Research conducted by Mahdi (2008, 2017) explored amino derivatives of 3-Amino-4-methylbenzenesulfonamide, particularly their potential as anti-inflammatory agents. They found that these compounds, when combined with mefenamic acid, maintained significant anti-inflammatory activity (Mahdi, 2008), (Mahdi, 2017).
Diabetes Treatment
Pollen et al. (1960) studied the effects of metahexamide, a derivative of 3-Amino-4-methylbenzenesulfonamide, in treating diabetes. Their findings indicated that this compound could have a hypoglycemic effect significantly stronger than other known drugs at the time (Pollen, Barnes, Tanner, Stimson, & Williams, 1960).
Antibacterial and Anti-Inflammatory Properties
A study by Abbasi et al. (2017) synthesized new sulfonamides with the 1,4-benzodioxin ring, showing promising antibacterial potential and possible therapeutic applications for inflammatory ailments (Abbasi, Rehman, Siddiqui, Sheeza, Nazir, Ahmad, Malik, & Shah, 2017).
DNA Binding and Anticancer Activity
Research by González-Álvarez et al. (2013) highlighted the effect of sulfonamide derivatives on DNA binding, DNA cleavage, genotoxicity, and anticancer activity. Their findings showed the critical role of the N-sulfonamide derivative in interaction with DNA and the potential effectiveness of these compounds in inducing apoptosis in cancer cells (González-Álvarez et al., 2013).
Cardiac Troponin I-Interacting Kinase Inhibition
A 2020 study by Asquith et al. synthesized 4-anilinoquinazolines, including derivatives of 3-Amino-4-methylbenzenesulfonamide, as inhibitors of cardiac troponin I-interacting kinase (TNNi3K). This research provided new insights into the structure-activity relationships of these compounds (Asquith, Laitinen, Wells, Tizzard, & Zuercher, 2020).
properties
IUPAC Name |
3-amino-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZDHXMDYWZPPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284366 | |
Record name | 3-amino-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-methylbenzenesulfonamide | |
CAS RN |
6274-28-8 | |
Record name | 3-Amino-4-methylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6274-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 36968 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006274288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6274-28-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36968 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-amino-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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